Difenopenten

説明

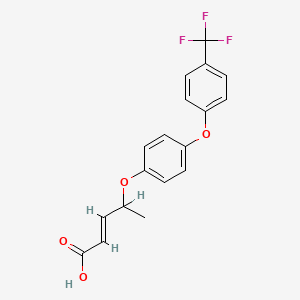

Difenopenten is a synthetic herbicide classified under phenoxy acid derivatives. Its systematic name is (E)-4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid (ANSI K62.241-1980) . It functions primarily as a selective herbicide, targeting broadleaf weeds and grasses by mimicking plant auxins, leading to uncontrolled growth and eventual plant death. Structurally, it features a phenoxy-phenoxy backbone with a pentenoic acid chain and a trifluoromethyl substituent, which enhances its stability and bioactivity .

特性

CAS番号 |

81416-44-6 |

|---|---|

分子式 |

C18H15F3O4 |

分子量 |

352.3 g/mol |

IUPAC名 |

(E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |

InChI |

InChI=1S/C18H15F3O4/c1-12(2-11-17(22)23)24-14-7-9-16(10-8-14)25-15-5-3-13(4-6-15)18(19,20)21/h2-12H,1H3,(H,22,23)/b11-2+ |

InChIキー |

ZJXKMHFMOPXCOJ-BIIKFXOESA-N |

SMILES |

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

異性体SMILES |

CC(/C=C/C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

正規SMILES |

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structurally Similar Compounds

Difenopenten belongs to the diphenyl ether and phenoxy acid herbicide families. Its closest analogs include:

- Diclofop (2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid)

- Fluazifop ((±)-2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid)

- Clomeprop (2-(2,4-dichlorophenoxy)propionanilide)

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Research Findings

Molecular dynamics simulations suggest its binding energy (-9.2 kcal/mol) exceeds that of diclofop (-7.8 kcal/mol), correlating with higher endocrine disruption risk .

Structural Determinants of Activity: The trifluoromethyl group in Difenopenten enhances lipid solubility, improving cellular uptake compared to chlorine-substituted analogs like diclofop . The pentenoic acid chain increases conformational flexibility, allowing stronger interactions with auxin receptors and TH transport proteins .

Environmental Persistence: Difenopenten’s half-life in soil (30–60 days) is longer than diclofop (15–20 days), likely due to its stable CF₃ group .

Mechanistic Divergences Among Analogs

- Auxin Mimicry vs. Enzyme Inhibition: While Difenopenten and 2,4-D act via auxin mimicry, fluazifop targets acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis .

- TH Pathway Specificity: Difenopenten uniquely disrupts TH transport proteins, whereas diclofop primarily affects biosynthesis enzymes like thyroid peroxidase .

Implications for Agricultural and Environmental Use

- Selectivity: Difenopenten’s trifluoromethyl group improves crop selectivity in cereals compared to non-selective 2,4-D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。